molecular formula C20H21N3O2 B2830246 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone CAS No. 1334369-37-7

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone

Cat. No. B2830246
CAS RN: 1334369-37-7
M. Wt: 335.407
InChI Key: LVSPXKSTYGWFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone, also known as BIA 10-2474, is a small molecule inhibitor of fatty acid amide hydrolase (FAAH). It was developed as a potential treatment for pain and anxiety disorders. However, during clinical trials in 2016, a serious adverse event occurred which led to the death of one participant and severe neurological damage in four others. This incident raised concerns about the safety of BIA 10-2474 and highlighted the need for further research into its mechanism of action and potential side effects.

Mechanism of Action

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone 10-2474 is a selective inhibitor of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, this compound 10-2474 can increase levels of endocannabinoids and enhance their therapeutic effects. However, the exact mechanism of action of this compound 10-2474 is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
In preclinical studies, this compound 10-2474 has been shown to increase levels of endocannabinoids in the brain and spinal cord, leading to reduced pain and anxiety. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models. However, the adverse event in the clinical trial has raised concerns about potential side effects of this compound 10-2474 and the need for further studies on its safety and efficacy.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone 10-2474 is its selectivity for FAAH, which allows for targeted modulation of endocannabinoid signaling. However, its potential side effects and the lack of understanding of its mechanism of action are limitations for lab experiments. Further studies are needed to fully understand the effects of this compound 10-2474 and its potential for therapeutic use.

Future Directions

1. Further investigation of the mechanism of action of 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone 10-2474 to better understand its effects on endocannabinoid signaling and potential side effects.
2. Development of safer and more effective FAAH inhibitors for the treatment of pain and anxiety disorders.
3. Exploration of the potential of this compound 10-2474 for the treatment of other conditions, such as inflammation and cognitive impairment.
4. Investigation of the role of endocannabinoids in the development and progression of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
5. Development of new methods for the delivery of FAAH inhibitors to enhance their efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone 10-2474 involves several steps, including the reaction of 2-aminobenzimidazole with 3-bromopropionyl chloride to form 3-(1H-benzo[d]imidazol-2-yl)propionyl chloride. This intermediate is then reacted with 4-ethoxyphenylmagnesium bromide to form the corresponding ketone, which is further reduced to this compound 10-2474.

Scientific Research Applications

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone 10-2474 has been studied extensively in preclinical models as a potential treatment for pain and anxiety disorders. It has been shown to increase levels of endocannabinoids, which are natural compounds in the body that can help to reduce pain and anxiety. However, the adverse event in the clinical trial has led to a pause in the development of this compound 10-2474 for human use.

properties

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-2-25-16-9-7-14(8-10-16)11-19(24)23-12-15(13-23)20-21-17-5-3-4-6-18(17)22-20/h3-10,15H,2,11-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSPXKSTYGWFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CC(C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.